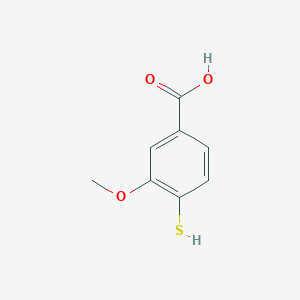

3-Methoxy-4-sulfanylbenzoic acid

Description

3-Methoxy-4-sulfanylbenzoic acid is a benzoic acid derivative substituted with a methoxy (-OCH₃) group at the 3-position and a sulfanyl (-SH) group at the 4-position. The sulfanyl group introduces unique reactivity due to its nucleophilic and redox-sensitive nature, distinguishing it from analogs with sulfonamide, sulfonyl, or alkyl substituents.

Properties

Molecular Formula |

C8H8O3S |

|---|---|

Molecular Weight |

184.21 g/mol |

IUPAC Name |

3-methoxy-4-sulfanylbenzoic acid |

InChI |

InChI=1S/C8H8O3S/c1-11-6-4-5(8(9)10)2-3-7(6)12/h2-4,12H,1H3,(H,9,10) |

InChI Key |

ZTGIGNLFWAIHRN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-sulfanylbenzoic acid can be achieved through several methods. One common approach involves the use of readily available starting materials such as 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol. These compounds undergo a series of reactions, including nitration, reduction, and substitution, to yield the target compound .

Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes to maximize yield and efficiency. The process-oriented synthesis starting from 2-methyl-5-nitrophenol is particularly favored due to its higher yield and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-4-sulfanylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present in intermediates) can be reduced to an amine.

Substitution: The methoxy and sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid or peracetic acid are commonly used.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzoic acid derivatives .

Scientific Research Applications

3-Methoxy-4-sulfanylbenzoic acid has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Medicine: It is a key intermediate in the synthesis of cardiotonic drugs such as Sulmazole and Isomazole.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-sulfanylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of cardiotonic drugs, the compound undergoes cyclization and oxidation reactions to form active pharmaceutical ingredients that interact with cardiac receptors to exert their effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Methoxy-4-sulfanylbenzoic acid with structurally related benzoic acid derivatives, highlighting key differences in substituents, molecular properties, and applications:

*Calculated based on molecular formula C₈H₈O₃S.

Research Findings and Discussion

Substituent Effects on Acidity and Reactivity

- Sulfanyl (-SH) Group : The thiol group in this compound confers higher acidity (estimated pKa ~8-10) compared to methyl or methoxy substituents but lower than sulfonic acids (pKa ~1-2). Its redox sensitivity may limit stability in oxidative environments, necessitating protective handling .

- Nitro (-NO₂) Group: The electron-withdrawing nitro group in 3-Methoxy-4-nitrobenzoic acid significantly lowers pKa, making it a strong acid useful in electrophilic substitution reactions .

Biological Activity

3-Methoxy-4-sulfanylbenzoic acid (also known as 3-methoxy-4-mercaptobenzoic acid) is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₈H₉O₂S

- Molecular Weight : 185.22 g/mol

- IUPAC Name : this compound

The compound features a methoxy group (-OCH₃) and a sulfanyl group (-SH) attached to a benzoic acid backbone, which contributes to its biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, including:

- Staphylococcus aureus (both methicillin-sensitive and resistant strains)

- Escherichia coli

- Klebsiella pneumoniae

The Minimum Inhibitory Concentration (MIC) values for these pathogens are summarized in Table 1:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MSSA) | 8 |

| Staphylococcus aureus (MRSA) | 16 |

| Escherichia coli | 32 |

| Klebsiella pneumoniae | 64 |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents, particularly against resistant strains.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results are shown in Table 2:

| Assay Type | IC₅₀ (µg/mL) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 30 |

These results indicate that the compound possesses moderate antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

Cytotoxicity and Antiproliferative Effects

In cancer research, the cytotoxic effects of this compound have been assessed in various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The compound exhibited the following IC₅₀ values:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

These findings suggest that the compound may inhibit cell proliferation, making it a candidate for further investigation in cancer therapeutics.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The sulfanyl group may interact with thiol-dependent enzymes, leading to their inhibition.

- Radical Scavenging : The methoxy group contributes to the electron-donating ability of the molecule, enhancing its radical scavenging capacity.

- Cell Cycle Arrest : Studies indicate that the compound may induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies and Research Findings

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of benzoic acid derivatives, including this compound. The results highlighted that modifications at the para position significantly influenced biological activity, with the sulfanyl group enhancing antimicrobial properties while maintaining low cytotoxicity in non-cancerous cells .

Another investigation focused on the antioxidant effects of this compound in human fibroblast cultures. Results indicated that treatment with this compound led to increased expression of antioxidant enzymes, suggesting a protective role against oxidative damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.